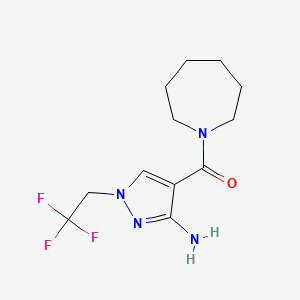

4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

説明

4-(Azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a trifluoroethyl group at position 1, an amine at position 3, and an azepane carbonyl moiety at position 4. Azepane, a seven-membered saturated ring, confers conformational flexibility, while the trifluoroethyl group enhances metabolic stability through its electron-withdrawing properties.

特性

分子式 |

C12H17F3N4O |

|---|---|

分子量 |

290.28 g/mol |

IUPAC名 |

[3-amino-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-(azepan-1-yl)methanone |

InChI |

InChI=1S/C12H17F3N4O/c13-12(14,15)8-19-7-9(10(16)17-19)11(20)18-5-3-1-2-4-6-18/h7H,1-6,8H2,(H2,16,17) |

InChIキー |

SKMQGJDLADZIQY-UHFFFAOYSA-N |

正規SMILES |

C1CCCN(CC1)C(=O)C2=CN(N=C2N)CC(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the trifluoroethyl group: This step may involve the use of trifluoroethyl halides under basic conditions.

Attachment of the azepane-1-carbonyl group: This could be done via acylation reactions using azepane derivatives and suitable coupling reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

反応の種類

酸化: この化合物は、特にピラゾール環またはアゼパン部分で、酸化反応を起こす可能性があります。

還元: 還元反応は、カルボニル基または分子内の他の官能基を標的にすることができます。

置換: 求核置換反応または求電子置換反応は、特にトリフルオロエチル基で起こる可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。

置換: 特定の置換反応に応じて、ハロゲン化物、酸、または塩基などの試薬。

主要な生成物

主要な生成物は、使用される特定の反応と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。

科学的研究の応用

Research indicates that pyrazole derivatives exhibit notable biological activities, particularly in the realm of cancer therapy and neurodegenerative diseases. The presence of the trifluoroethyl group enhances the compound's lipophilicity, potentially facilitating better membrane permeability and interaction with biological targets.

Antiproliferative Activity

Studies have shown that compounds related to 4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine exhibit significant antiproliferative effects against various cancer cell lines, including:

- A549 (lung cancer)

- SGC-7901 (gastric cancer)

- HT-1080 (fibrosarcoma)

The mechanism of action often involves inhibition of tubulin polymerization and disruption of microtubule dynamics, similar to known anticancer agents like combretastatin A-4.

Potential Therapeutic Applications

Given its structural features and biological profile, this compound may have potential applications in:

- Cancer Therapy : As an antiproliferative agent targeting specific cancer cell lines.

- Neurodegenerative Diseases : Due to potential interactions with neuroreceptors or enzymes involved in neuroprotection.

Case Study 1: Antiproliferative Effects

In a study evaluating similar pyrazole derivatives, modifications in structure led to enhanced antiproliferative effects. For instance, a derivative with specific substitutions exhibited superior activity against cancer cell lines compared to others lacking those modifications.

Case Study 2: Mechanistic Insights

Computational modeling studies suggest that these compounds may bind effectively to the colchicine site on microtubules, leading to mitotic arrest in cancer cells. This insight provides a mechanistic understanding that could guide future drug development efforts.

作用機序

作用機序は、特定の生物学的標的によって異なります。 一般的に、このような化合物は、酵素または受容体と相互作用し、その活性を調節する可能性があります。 トリフルオロエチル基は、結合親和性または選択性を高める可能性があり、アゼパン部分は、化合物の薬物動態特性に影響を与える可能性があります。

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Analogues and Substitution Patterns

Core Pyrazole Derivatives

Pyrazole-based compounds often exhibit varied biological activities depending on substituent positions and electronic properties. Below is a comparative analysis of key structural analogs:

Key Observations

- Ring Size Impact : The target compound’s azepane group (7-membered) vs. pyrrolidine (5-membered) in may influence binding pocket compatibility in proteins. Larger rings often improve pharmacokinetic profiles but may reduce synthetic yields.

- Trifluoroethyl vs. Aromatic Groups : The trifluoroethyl group in the target compound enhances lipophilicity and metabolic stability compared to aromatic substituents in and .

- Chlorine vs.

Physicochemical Properties

Boiling Point and Density

- The pyrrolidine analog () has a boiling point of 399.3°C and density of 1.53 g/cm³. The target compound, with a larger azepane ring, is expected to have a higher boiling point (~410–420°C) and slightly lower density due to increased molecular volume.

- Chlorinated analogs () exhibit lower boiling points (~250–300°C) owing to smaller molecular sizes.

Solubility and Acidity

- Azepane’s nitrogen may act as a hydrogen bond acceptor, enhancing solubility in polar solvents compared to pyrrolidine derivatives .

生物活性

4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a pyrazole derivative notable for its structural features, including a trifluoroethyl group and an azepane carbonyl moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

Molecular Characteristics

- Molecular Formula : C12H17F3N4O

- Molecular Weight : 290.28 g/mol

- Density : 1.43 g/cm³ (predicted)

- Boiling Point : 414.0 °C (predicted)

- pKa : 1.56 (predicted)

These properties contribute to the compound's lipophilicity and potential for biological interaction.

Biological Activity Overview

Pyrazole derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific activities of 4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine have not been exhaustively documented in the literature; however, related compounds provide insights into its potential effects.

Antimicrobial Activity

Research on similar pyrazole compounds indicates that some exhibit antibacterial properties. For instance, a study found that certain pyrazole derivatives demonstrated weak antibacterial activity against both Gram-positive and Gram-negative bacteria . While direct data on the specific compound is limited, it is reasonable to hypothesize similar antimicrobial effects based on structural analogs.

Anticancer Potential

Pyrazole derivatives have been investigated for their roles as anticancer agents. A related study highlighted that compounds with pyrazole cores could act as protein kinase inhibitors and exhibit antitumor activity . The presence of the azepane carbonyl group may enhance interactions with biological targets involved in cancer pathways.

Case Study 1: TRPC Inhibition

A significant body of research has focused on pyrazole derivatives acting as inhibitors of canonical transient receptor potential channels (TRPC). These compounds have shown promise in modulating calcium signaling pathways critical in various diseases, including cancer and inflammation . The potential of 4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine to interact with these channels warrants further investigation.

Case Study 2: Endothelin Receptor Antagonism

In a study evaluating related pyrazole compounds for endothelin receptor antagonism, several derivatives exhibited significant efficacy comparable to established drugs like bosentan . This suggests that 4-(azepane-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine may possess similar therapeutic potential.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of pyrazole derivatives typically involves condensation reactions followed by functionalization steps. For instance, the microwave-assisted synthesis of related pyrazoles has been reported to enhance yield and reduce reaction time significantly . Understanding the SAR is crucial for optimizing the biological activity of new derivatives.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。